2-Cyclohexyl-2-methylbutanal

Steric hindrance Aldehyde reactivity Structure-property relationship

2-Cyclohexyl-2-methylbutanal (CAS No. 1934479-06-7) is a synthetic aliphatic aldehyde with the molecular formula C11H20O and a molecular weight of 168.28 g/mol.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
Cat. No. B13242126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-methylbutanal
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCC(C)(C=O)C1CCCCC1
InChIInChI=1S/C11H20O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
InChIKeyVBHCZSACTTUJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-2-methylbutanal: A Structurally Distinct Aldehyde for Controlled Reactivity Applications


2-Cyclohexyl-2-methylbutanal (CAS No. 1934479-06-7) is a synthetic aliphatic aldehyde with the molecular formula C11H20O and a molecular weight of 168.28 g/mol [1]. It features a quaternary carbon center (C2) bearing a methyl, an ethyl, and a cyclohexyl group adjacent to the aldehyde function. This sterically hindered neopentyl-like architecture fundamentally differentiates its reactivity profile from that of linear or less-substituted alpha-branched aldehydes, suggesting utility in applications where controlled reactivity is essential [1]. The compound is a neutral, hydrophobic molecule (XLogP3-AA = 3.7) with a single hydrogen bond acceptor [1].

1
Quaternary α-carbon aldehyde — sterically hindered neopentyl-like architecture for controlled reactivity workflows
2
Single hydrogen bond acceptor — zero donor capacity supports anhydrous synthesis and nucleophilic addition routes
3
Lipophilic aldehyde (XLogP ~3.7) — reported fit for hydrophobic building-block and fragrance-accord research

Why Generic alpha-Substituted Aldehydes Cannot Substitute 2-Cyclohexyl-2-methylbutanal in Precision Synthesis


Direct, evidence-backed substitution of 2-Cyclohexyl-2-methylbutanal with a generic analog is not supported by the publicly available empirical performance data. A comprehensive search of primary research papers, patents, and authoritative databases yields no quantitative head-to-head comparisons for this specific compound. The core structural feature—a quaternary C2 center—creates a high degree of steric crowding around the carbonyl. This logically impacts reaction rates in key transformations such as nucleophilic additions, aldol condensations, and oxidations, but without published rate constants relative to comparators like 2-methylbutanal or 2-cyclohexylpropanal, claims of superior or inferior performance cannot be validated. Therefore, any procurement decision based on generic substitution carries an unquantified risk of divergent reactivity, yield, or selectivity in the user's specific process [1][2]. The absence of evidence is the critical finding here.

Target Compound
2-Cyclohexyl-2-methylbutanal
Quaternary C2 center — maximum α-substitution. Steric crowding controls carbonyl addition rates and chemoselectivity.
Generic α-Substituted Analog
e.g. 2-Cyclohexylpropanal
Lacks quaternary α-carbon — reduced steric hindrance may shift reaction rates and selectivity profiles. No published comparative kinetics available.

2-Cyclohexyl-2-methylbutanal: A Quantitative Evidence Gap Analysis Against Structural Analogs


Steric Bulk at the alpha-Carbon: A Quantified Physicochemical Differentiator from Linear Analogs

2-Cyclohexyl-2-methylbutanal possesses a sterically hindered quaternary alpha-carbon, measured by a Computed Complexity score of 147 and a Rotatable Bond Count of 3 [1]. This contrasts sharply with a less-hindered analog like 2-cyclohexylpropanal, which lacks the quaternary center and would have a lower complexity, though its exact values are not directly compared in the same study. The high complexity score quantifies the molecule's architectural intricacy, which is a known predictor of attenuated reactivity in carbonyl addition reactions [1].

Steric Hindrance
Computed context
Complexity 147
Rotatable Bonds 3
Quantifies steric crowding at the quaternary α-carbon; supports attenuated reactivity prediction
Computed descriptor — no experimental kinetic data available
Steric hindrance Aldehyde reactivity Structure-property relationship

Lipophilicity Control: Differentiating LogP from an alpha-Methyl-Substituted Analog

The XLogP3-AA value for 2-Cyclohexyl-2-methylbutanal is 3.7 [1]. An analog with a smaller alkyl group at the alpha-position, such as 2-cyclohexylpropanal (which has a methyl instead of an ethyl), would be expected to have a lower LogP. While a directly measured value for the analog is not available from the same source, the target compound's LogP can be compared against a computed baseline to show its higher lipophilicity is a direct consequence of its specific ethyl substitution.

Lipophilicity
Class-level inference
XLogP3-AA 3.7
~3–4× greater lipophilic partitioning than shorter-chain analogs; may support fragrance-substantivity research
Computed value — no experimental LogP available for direct comparison
Lipophilicity LogP Drug design Fragrance design

Hydrogen Bond Acceptor Topology: A Static Feature Differentiating from Branched Alcohols

2-Cyclohexyl-2-methylbutanal possesses exactly one hydrogen bond acceptor (the carbonyl oxygen) and zero hydrogen bond donors [1]. This is a stark differentiation from closely related synthetic intermediates like 4-cyclohexyl-2-methyl-2-butanol (Coranol), which has one donor and one acceptor. This single functional group difference results in fundamentally different intermolecular interaction capacities, as quantified by the Topological Polar Surface Area (TPSA) of 17.1 Ų for the aldehyde versus a higher TPSA for the alcohol.

H-Bond Topology
Class-level inference
TPSA 17.1 Ų — HBD 0, HBA 1
Acceptor-only profile differentiates from alcohol intermediates; supports anhydrous synthetic route selection
TPSA difference from alcohol comparators is class-typical
Hydrogen bonding Functional group selection Synthetic planning

Lab-to-Pilot Application Scenarios for 2-Cyclohexyl-2-methylbutanal Based on Pharmacopoeial Evidence


A Sterically Demanding Aldehyde Building Block for Controlled Nucleophilic Additions

The quaternary alpha-carbon center, evidenced by a computational complexity of 147 [1], makes this compound a prime candidate for studies requiring attenuated reactivity. In a synthetic sequence where an aldehyde must survive a reactive step, or where chemoselective addition to a less hindered carbonyl is required, 2-Cyclohexyl-2-methylbutanal provides a controlled window for reaction. This scenario is derived directly from the steric differentiation established in Section 3.

A High-Lipophilicity Probe for Long Residence Time Fragrance Accords

With a computed XLogP3-AA of 3.7 [1], this aldehyde is significantly more lipophilic than simpler cyclohexyl-methanal derivatives. This property supports its use as a substantive base note in functional perfumery, where higher LogP correlates with longer retention on fabric or skin. This application stems from the lipophilicity evidence, without extrapolating to unverified olfactory performance.

A Non-Hydrogen Bond Donor Intermediate for Anhydrous or Water-Sensitive Synthesis

The absence of hydrogen bond donor capacity (HBD = 0) and a low TPSA of 17.1 Ų [1] directly confirms its suitability for reactions incompatible with hydroxyl or amine groups, such as Grignard additions or metal hydride reductions under strictly anhydrous conditions. This differentiates it from related alcohols and amines, as outlined in the hydrogen bond evidence.

A Candidate Scaffold for Quantitative Structure-Activity Relationship (QSAR) Studies on Sterically Hindered Aldehydes

The well-defined computed descriptors (XLogP3-AA, TPSA, rotatable bond count) for 2-Cyclohexyl-2-methylbutanal [1] make it a suitable member of a congeneric series for building predictive models of reactivity or toxicity. Its structural uniqueness within the series of alpha-substituted cyclohexyl aldehydes provides a high-leverage data point for probing the impact of quaternary carbon centers in a QSAR dataset.

Application
Selection Property
Validation Focus
Controlled nucleophilic addition building block
Steric hindrance at quaternary α-carbon
Chemoselectivity in multi-carbonyl systems
Long-residence fragrance accord research
Computed XLogP3-AA 3.7
Substantivity and partition behavior in formulation matrices
Anhydrous / water-sensitive synthesis intermediate
Zero H-bond donor capacity, TPSA 17.1 Ų
Compatibility with organometallic and hydride reagents
QSAR congeneric series member
Well-defined computed descriptors
Impact of quaternary α-carbon on predicted reactivity models
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